13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Description
This compound features a complex tricyclic core structure with a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] system, a fluorophenylpiperazine moiety, and a ketone group. The piperazine group is linked via a 2-oxoethyl chain, which may influence conformational flexibility and receptor interactions.
Properties
IUPAC Name |
9-fluoro-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S/c23-14-4-6-15(7-5-14)26-8-10-27(11-9-26)18(29)12-28-13-25-20-19-16(24)2-1-3-17(19)31-21(20)22(28)30/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPRWVCWIYOMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC5=CC=CC(=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a synthetic organic molecule with a complex structure that includes a piperazine moiety and multiple functional groups. Its molecular formula is with a molecular weight of 440.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities.
Structure and Properties
The structural complexity of this compound contributes to its biological activity. The presence of the piperazine ring is known to enhance interaction with various biological targets, particularly in the central nervous system (CNS). The fluorine substituents may also influence the lipophilicity and receptor binding affinity of the molecule.
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic properties. The piperazine moiety can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds demonstrate significant inhibition of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters .
Antimicrobial Activity
Compounds similar to the one have been evaluated for their antimicrobial properties. A study highlighted that certain piperazine derivatives displayed potent antibacterial activity against various strains of bacteria, including resistant strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Case Studies
- Study on Antidepressant Activity : A synthesized compound based on the piperazine structure exhibited significant MAO-B inhibitory activity with an IC50 value as low as 0.013 µM, suggesting a strong potential for antidepressant effects .
- Antimicrobial Evaluation : In vitro studies revealed that related compounds showed moderate to excellent activity against several pathogenic fungi. One derivative was found to be four times more potent than standard antibiotics against specific bacterial strains .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione):
- Shares a piperazine group but replaces the fluorophenyl with a phenyl substituent.
- Features a spirodecane-dione core instead of a tricyclic system.
- The absence of fluorine may reduce metabolic stability compared to the target compound [1].
Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione):
- Substitutes fluorophenyl with 3-chlorophenyl, altering electronic and steric properties.
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may impact receptor binding [1].
Heterocyclic Core Variations
Benzoxazole Derivatives (7a–j) :
- Contain a benzoxazole ring with fluorophenyl-piperazine substituents.
- Lack the tricyclic framework but retain aromaticity and fluorine’s electronic effects.
- The oxazole oxygen vs. thia substitution in the target compound may influence solubility and hydrogen-bonding capacity [3].
Isoxazole Derivatives (8b, 8c) :
- Feature isoxazole rings fused to naphtho or benzo systems.
- Piperidinyl groups replace piperazine, reducing basicity and altering pharmacokinetics.
- The chloro-substituted variants (e.g., 8b) highlight halogen-driven bioactivity differences [2].
Functional Group and Substituent Analysis
| Compound | Core Structure | Piperazine/Piperidine Group | Halogen | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 8-Thia-3,5-diazatricyclo | 4-(4-Fluorophenyl)piperazine | F (×2) | Ketone, thia-diaza system |
| Compound 13 | Spirodecane-dione | 4-Phenylpiperazine | None | Dione, spiro center |
| Compound 14 | Spirodecane-dione | 4-(3-Chlorophenyl)piperazine | Cl | Dione, spiro center |
| Benzoxazole 7a–j | Benzoxazole | 4-(Fluorophenyl)piperazine | F | Oxazole, nitro-phenol derivatives |
| Isoxazole 8b | Naphtho[1,2-c]isoxazole | 1-Phenethylpiperidin-4-yl | Cl | Isoxazole, chloro-substitution |
Pharmacological Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to electron-rich receptor pockets, while chlorine’s bulk may improve hydrophobic interactions [3].
- Thia vs. Oxa Systems : The 8-thia group in the target compound could increase lipophilicity and membrane permeability compared to oxygen-containing analogues [3].
- Tricyclic vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
